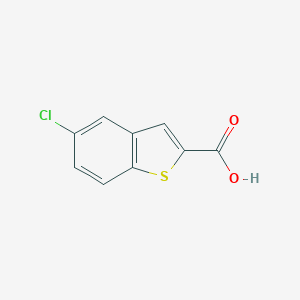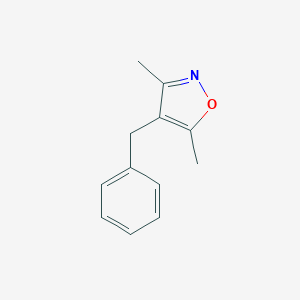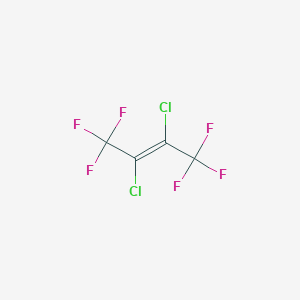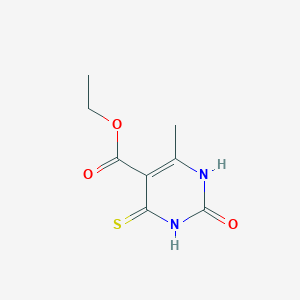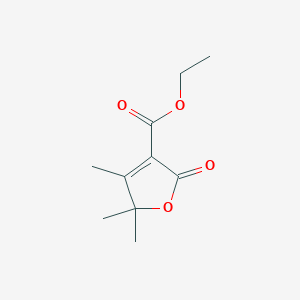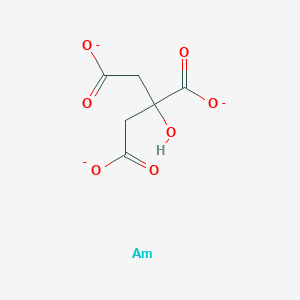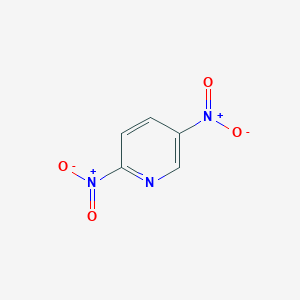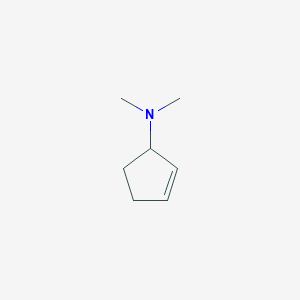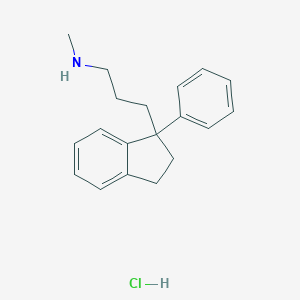
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride, also known as Selegiline, is a synthetic drug that belongs to the class of phenethylamines. Selegiline is used in the treatment of Parkinson's disease and depression. It is a monoamine oxidase inhibitor (MAOI) that works by increasing the levels of dopamine and other neurotransmitters in the brain. Selegiline is also used in scientific research for its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO, 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride increases the levels of dopamine and other neurotransmitters in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to have a number of biochemical and physiological effects. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has also been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has a number of advantages and limitations for lab experiments. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is a potent and selective MAOI, which makes it a useful tool for studying the role of monoamine oxidase in various neurological disorders. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is also relatively easy to synthesize and has a long half-life, which makes it suitable for long-term studies. However, 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is not without limitations. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride. One promising area of research is the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride in combination with other drugs for the treatment of Parkinson's disease. Another area of research is the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride for the treatment of depression and other mood disorders. Additionally, there is growing interest in the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic effects of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride and to develop new treatments based on its mechanism of action.
Synthesemethoden
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is synthesized by the condensation of 2-phenyl-1-propanone with methylamine, followed by reduction with sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been extensively studied for its potential therapeutic effects on various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has also been shown to have neuroprotective effects and may slow the progression of Parkinson's disease.
Eigenschaften
CAS-Nummer |
13972-95-7 |
|---|---|
Produktname |
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride |
Molekularformel |
C19H24ClN |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
N-methyl-3-(1-phenyl-2,3-dihydroinden-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-20-15-7-13-19(17-9-3-2-4-10-17)14-12-16-8-5-6-11-18(16)19;/h2-6,8-11,20H,7,12-15H2,1H3;1H |
InChI-Schlüssel |
CRWAQORBUBHIDG-UHFFFAOYSA-N |
SMILES |
CNCCCC1(CCC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CNCCCC1(CCC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Synonyme |
Lu-3-046 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



